molecular formula C10H9Cl2NO B12222972 2-(2,6-Dichlorophenyl)cyclopropanecarboxamide

2-(2,6-Dichlorophenyl)cyclopropanecarboxamide

Cat. No.: B12222972
M. Wt: 230.09 g/mol
InChI Key: CFLBFLXWOILGEH-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H9Cl2NO It is characterized by the presence of a cyclopropane ring attached to a carboxamide group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)cyclopropanecarboxamide typically involves the reaction of 2,6-dichlorobenzyl chloride with cyclopropanecarboxamide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Dichlorophenyl)cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dichlorophenyl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C10H9Cl2NO/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H2,13,14)

InChI Key

CFLBFLXWOILGEH-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)N)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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